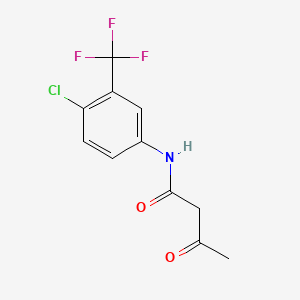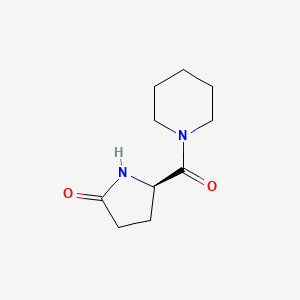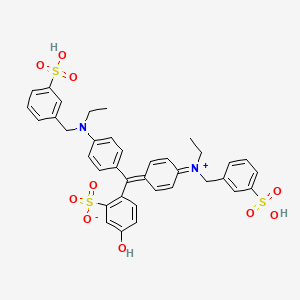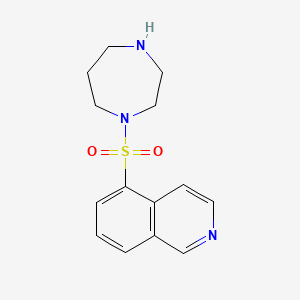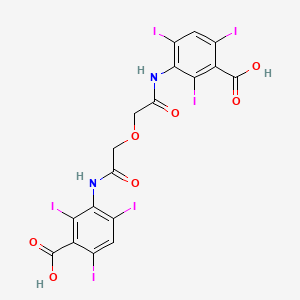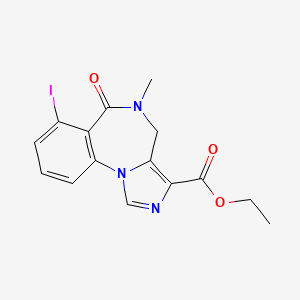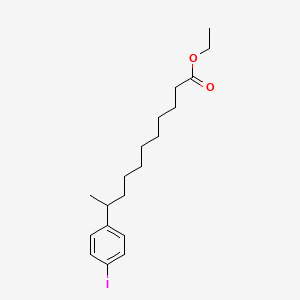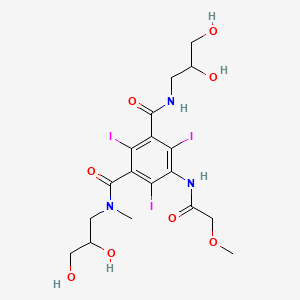
Litospermosido
Descripción general
Descripción
Griffonin is a bioactive compound extracted from the seeds of Griffonia simplicifolia, a tropical plant native to West Africa. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, antimicrobial, and antiproliferative activities .
Aplicaciones Científicas De Investigación
Griffonin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: The compound has shown antiproliferative activity against cancer cell lines such as HeLa, HepG2, and MCF-7.
Mecanismo De Acción
The mechanism of action of griffonin involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes . The antiproliferative activity is mediated through the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, griffonin’s antimicrobial action involves disrupting the cell membrane integrity of pathogens .
Safety and Hazards
Análisis Bioquímico
Cellular Effects
Lithospermoside has been found to exhibit strong hypoglycemic activity in diabetic mice . This suggests that Lithospermoside may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .
Molecular Mechanism
Its hypoglycemic activity suggests that it may interact with biomolecules involved in glucose regulation, potentially through enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, specifically diabetic mice, Lithospermoside has shown strong hypoglycemic activity at doses of 10 and 20 mg/kg body weight
Métodos De Preparación
The preparation of griffonin involves several steps. The roots of Griffonia simplicifolia are first smashed and then extracted using solvents such as water, acetone, methanol, or ethanol . Among these, methanol has been found to be the most efficient for extracting bioactive compounds . The extraction process can be enhanced using techniques like microwave-assisted extraction (MAE) or Soxhlet extraction .
Análisis De Reacciones Químicas
Griffonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of griffonin can lead to the formation of quinones, while reduction can yield alcohols .
Comparación Con Compuestos Similares
Griffonin can be compared with other bioactive compounds such as flavonoids and alkaloids. Unlike flavonoids, which are primarily known for their antioxidant properties, griffonin also exhibits significant antiproliferative and antimicrobial activities . Similar compounds include:
Quercetin: A flavonoid with strong antioxidant properties.
Berberine: An alkaloid known for its antimicrobial and anticancer activities.
Curcumin: A polyphenol with antioxidant, anti-inflammatory, and anticancer properties.
Griffonin stands out due to its multifaceted pharmacological profile, making it a unique and valuable compound for various scientific and industrial applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lithospermoside involves the condensation of two molecules of shikonin with one molecule of glucose. The reaction is catalyzed by an enzyme called glucosyltransferase. The synthesis pathway can be achieved through chemical synthesis or enzymatic synthesis.", "Starting Materials": [ "Shikonin", "Glucose" ], "Reaction": [ "Step 1: Shikonin is treated with an acid catalyst to form the corresponding shikonin acid.", "Step 2: The shikonin acid is then reacted with glucose in the presence of glucosyltransferase enzyme to form Lithospermoside.", "Step 3: The product is then purified using chromatography techniques to obtain pure Lithospermoside." ] } | |
Número CAS |
63492-69-3 |
Fórmula molecular |
C14H19NO8 |
Peso molecular |
329.30 g/mol |
Nombre IUPAC |
(2E)-2-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3+ |
Clave InChI |
WIIDBJNWXCWLKF-ZZXKWVIFSA-N |
SMILES isomérico |
C1=C/C(=C\C#N)/C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES |
C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Griffonin; Lithospermoside; Griffonia simplicifolia extracts; NSC 290807; NSC-290807; NSC290807; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Lithospermoside and where is it found?
A1: Lithospermoside is a naturally occurring noncyanogenic cyanoglucoside. It has been isolated from various plant species, including Semiaquilegia adoxoides [, , , ], Bauhinia holophylla [, ], Coldenia procumbens [, ], Thalictrum rugosum [], Ochna schweinfurthiana [, ], Campylospermum elongatum [], Cercis chinensis [], Sarcandra glabra [], Thalictrum orientale [], and Lophira alata [].
Q2: What is the molecular formula and weight of Lithospermoside?
A2: The molecular formula of Lithospermoside is C14H17NO7 and its molecular weight is 311.29 g/mol.
Q3: Has the total synthesis of Lithospermoside been achieved?
A3: Yes, the total synthesis of (−)-Lithospermoside has been achieved starting from optically pure oxatrinorbornenone. The synthesis involves several steps, with glycosidation being a key step sensitive to steric hindrance. [, , ]
Q4: What are the reported pharmacological activities of Lithospermoside?
A4: Lithospermoside has been reported to possess various pharmacological activities, including anticancer, anti-inflammatory, antibacterial, hypoglycemic, and antioxidant effects. []
Q5: What is the mechanism of action of Lithospermoside in exhibiting hypoglycemic activity?
A5: While Lithospermoside has shown hypoglycemic activity in diabetic mice [], its exact mechanism of action in lowering blood glucose levels remains unclear and requires further investigation.
Q6: What other compounds are often found alongside Lithospermoside in plants?
A6: Lithospermoside is often found alongside other compounds like flavonoids, triterpenes, and other cyanoglucosides, depending on the plant species. [, , , , , , , , , , , ]
Q7: Which analytical techniques are used to identify and characterize Lithospermoside?
A7: Lithospermoside is commonly identified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), UV spectroscopy, and infrared (IR) spectroscopy. [, , ]
Q8: Is there any information available on the stability and formulation of Lithospermoside?
A9: While some studies mention the isolation and purification of Lithospermoside [], there is limited information available regarding its stability under various conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




